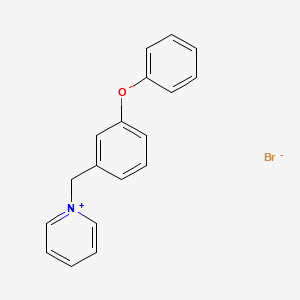

3-Phenoxybenzyl pyridinium bromide

Description

3-Phenoxybenzyl pyridinium bromide is a quaternary ammonium compound characterized by a pyridinium core substituted with a 3-phenoxybenzyl group and a bromide counterion. These compounds are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their ionic nature, tunable hydrophobicity, and reactivity .

Properties

CAS No. |

56562-65-3 |

|---|---|

Molecular Formula |

C18H16BrNO |

Molecular Weight |

342.2 g/mol |

IUPAC Name |

1-[(3-phenoxyphenyl)methyl]pyridin-1-ium;bromide |

InChI |

InChI=1S/C18H16NO.BrH/c1-3-9-17(10-4-1)20-18-11-7-8-16(14-18)15-19-12-5-2-6-13-19;/h1-14H,15H2;1H/q+1;/p-1 |

InChI Key |

JNIJYGBPRISJNW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C[N+]3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridinium Bromide Compounds

Structural and Physicochemical Properties

- Molecular Weight and Drug-Likeness: Dimeric pyridinium bromides (e.g., compounds 1–4 in ) have molecular weights <500 Da, aligning with Lipinski’s rules for drug-like properties. In contrast, monomeric derivatives like 3-phenoxybenzyl pyridinium bromide are expected to have lower molecular weights (~300–400 Da), enhancing membrane permeability and bioavailability . Hydrogen Bonding: Monomeric pyridinium bromides typically lack hydrogen bond donors (nHD = 0), whereas dimeric analogues (e.g., compounds 3 and 4) exhibit 4 hydrogen bond donors, impacting solubility and target interactions . Rotatable Bonds: Flexible analogues (e.g., dimeric pyridinium bromide 1) have 8 rotatable bonds, while rigid derivatives (e.g., m-xylene-linked pyridinium bromide 2) show fewer. This compound likely has intermediate flexibility, influencing conformational stability .

Physical Stability and Phase Behavior

- Ionic Liquid Crystals (ILCs): Pyridinium salts with PF₆⁻ counterions () exhibit downfield NMR shifts (δ = 8.47–8.62 ppm) compared to Br⁻ salts (δ = 9.17–9.24 ppm). The 3-phenoxybenzyl group’s hydrophobicity may stabilize columnar phases in ILCs, though phase transitions require further study .

- Dielectric Properties: Bis(thiourea) pyridinium bromide () shows order-disorder transitions at 150 K. The 3-phenoxybenzyl group’s rigidity could suppress such transitions, improving thermal stability .

Data Tables

Table 1: Key Properties of Selected Pyridinium Bromides

Table 2: Comparative Reactivity in Ester Hydrolysis

| Compound | Rate Constant (k, min⁻¹) | pKa |

|---|---|---|

| 3-HIDDPB () | 0.45 | 7.2 |

| Pralidoxime | 0.32 | 7.8 |

| 3-Phenoxybenzyl (predicted) | 0.25–0.35 | ~7.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.